
2-(2,4-Dioxoimidazolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dioxoimidazolidin-1-yl)acetamide is an organic compound characterized by its white crystalline solid appearance. It is known for its stability at room temperature and its solubility in water and acidic solutions. This compound has various applications in organic synthesis and industrial processes.
Méthodes De Préparation
The preparation of 2-(2,4-Dioxoimidazolidin-1-yl)acetamide involves several synthetic routes. One common method is through nucleophilic substitution reactions. For instance, 2-chloroacetic acid can react with bis(carbamic acid) ester to form an intermediate bis(chloroacetyl)imine, which is then hydrolyzed to yield the target product . Industrial production methods often involve similar reaction pathways but are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2-(2,4-Dioxoimidazolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to form new products. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
2-(2,4-Dioxoimidazolidin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dioxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor in certain biochemical pathways, affecting the activity of enzymes or other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(2,4-Dioxoimidazolidin-1-yl)acetamide can be compared with other similar compounds, such as:
2-(2,5-Dioxoimidazolidin-4-yl)acetic acid: This compound has similar structural features but differs in its specific functional groups and reactivity.
2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)-N-phenyl acetamide: This compound has additional methyl and phenyl groups, which alter its chemical properties and applications
Propriétés
Formule moléculaire |
C5H7N3O3 |
|---|---|
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
2-(2,4-dioxoimidazolidin-1-yl)acetamide |
InChI |
InChI=1S/C5H7N3O3/c6-3(9)1-8-2-4(10)7-5(8)11/h1-2H2,(H2,6,9)(H,7,10,11) |
Clé InChI |
XCFJZEDXBWULFR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)N1CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


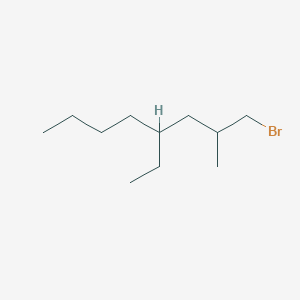

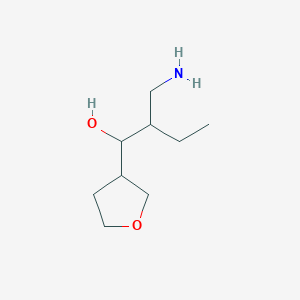
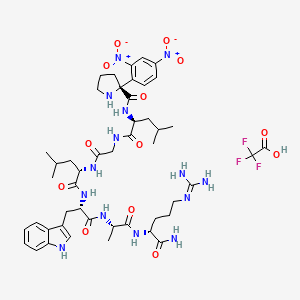

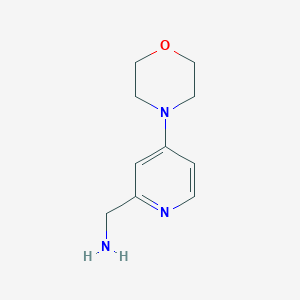
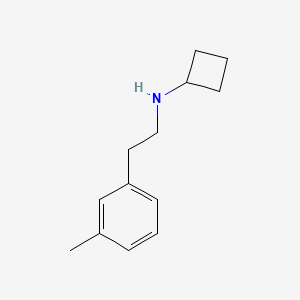
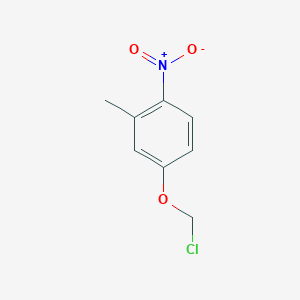
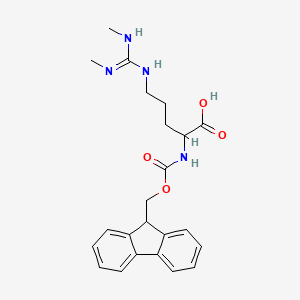
![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
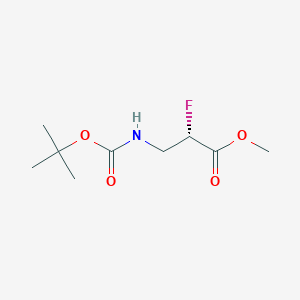
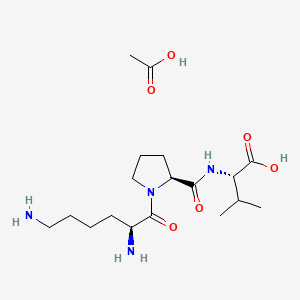
![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)
